molecular formula C25H21N3O4S B2639238 N-(4-{[5-(4-methylbenzenesulfonyl)-2-phenylpyrimidin-4-yl]oxy}phenyl)acetamide CAS No. 478247-36-8

N-(4-{[5-(4-methylbenzenesulfonyl)-2-phenylpyrimidin-4-yl]oxy}phenyl)acetamide

Cat. No.: B2639238
CAS No.: 478247-36-8
M. Wt: 459.52
InChI Key: HNBJWVMKCFGTTR-UHFFFAOYSA-N
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Description

N-(4-{[5-(4-Methylbenzenesulfonyl)-2-phenylpyrimidin-4-yl]oxy}phenyl)acetamide is a pyrimidine-based acetamide derivative characterized by:

  • A pyrimidine core substituted at position 2 with a phenyl group and at position 5 with a 4-methylbenzenesulfonyl (tosyl) group.
  • An ether linkage (oxy group) connecting the pyrimidine ring to a para-substituted phenylacetamide moiety. The phenylacetamide moiety may contribute to solubility and pharmacokinetic profiles .

Properties

IUPAC Name

N-[4-[5-(4-methylphenyl)sulfonyl-2-phenylpyrimidin-4-yl]oxyphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O4S/c1-17-8-14-22(15-9-17)33(30,31)23-16-26-24(19-6-4-3-5-7-19)28-25(23)32-21-12-10-20(11-13-21)27-18(2)29/h3-16H,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNBJWVMKCFGTTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(N=C2OC3=CC=C(C=C3)NC(=O)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[5-(4-methylbenzenesulfonyl)-2-phenylpyrimidin-4-yl]oxy}phenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, using reagents such as sulfonyl chlorides in the presence of a base.

    Coupling with Phenyl Acetamide: The final step involves coupling the sulfonylated pyrimidine with phenyl acetamide under appropriate conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[5-(4-methylbenzenesulfonyl)-2-phenylpyrimidin-4-yl]oxy}phenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups like halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) or DMSO (dimethyl sulfoxide).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-{[5-(4-methylbenzenesulfonyl)-2-phenylpyrimidin-4-yl]oxy}phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In cellular pathways, it may modulate signal transduction by interacting with key proteins involved in the pathway.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

a. Pyrimidine Core Modifications
  • Target Compound : Features a 2-phenyl-5-tosylpyrimidine core. The tosyl group introduces steric bulk and polarity, while the phenyl group increases lipophilicity.
  • Compound 54 () : Contains a 1,2,4-triazole ring instead of pyrimidine, with a phenylsulfonyl group. The triazole’s smaller ring size and three nitrogen atoms alter electronic properties and hydrogen-bonding capacity compared to pyrimidine .
  • Compound: Utilizes a 2,6-dimethylpyrimidine with a sulfamoyl (-SO₂NH-) linkage.
b. Linkage and Functional Group Differences
  • Target Compound : Ether (oxy) linkage between pyrimidine and phenylacetamide.
  • Compound: Sulfanyl (-S-) linkage between pyrimidine and acetamide.
  • Compound 54 () : Direct sulfonyl (-SO₂-) linkage to a triazole ring, which may improve metabolic stability .
c. Acetamide Substituents
  • Target Compound : Unsubstituted phenyl group on acetamide.
  • Compound : 4-Methoxyphenyl group on acetamide, introducing electron-donating methoxy groups that enhance solubility .
  • Compound: 4-Propanoylphenoxy group, adding a ketone functionality that may influence redox properties .

Physicochemical Properties

Property Target Compound Compound 54 () Compound Compound
Molecular Weight ~507.59 (C₃₀H₂₅N₃O₄S) ~542.57 (C₂₈H₂₃FN₄O₄S) ~468.53 (C₂₃H₂₄N₄O₅S) ~332.44 (C₁₄H₁₆N₄OS₂)
Key Substituents Tosyl, phenyl Triazole, fluorophenyl Sulfamoyl, propanoylphenoxy Sulfanyl, dimethylpyrimidine
Polar Groups Tosyl (-SO₂-), ether Sulfonyl (-SO₂-) Sulfamoyl (-SO₂NH-) Sulfanyl (-S-)
Lipophilicity (Pred.) High (tosyl, phenyl) Moderate (fluorophenyl) Moderate (sulfamoyl) Low (pyridinyl)

Notes:

  • The tosyl group in the target compound increases molecular weight and hydrophobicity compared to sulfamoyl or sulfanyl analogs .

Biological Activity

N-(4-{[5-(4-methylbenzenesulfonyl)-2-phenylpyrimidin-4-yl]oxy}phenyl)acetamide, also known by its CAS number 478247-36-8, is a synthetic compound that has garnered attention in the field of medicinal chemistry. This compound is characterized by a complex structure that incorporates a pyrimidine moiety and a sulfonamide group, which are often associated with various biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of this compound is C25H21N3O4S, with a molecular weight of 459.52 g/mol. The structure includes:

  • A pyrimidine ring , which is known for its role in nucleic acids and as a pharmacophore in various bioactive compounds.
  • A sulfonamide group , which enhances solubility and can contribute to the compound's biological effects.
PropertyValue
Molecular FormulaC25H21N3O4S
Molecular Weight459.52 g/mol
CAS Number478247-36-8
IUPAC NameN-[4-[5-(4-methylphenyl)sulfonyl-2-phenylpyrimidin-4-yl]oxyphenyl]acetamide
Density (Predicted)1.314 g/cm³
Boiling Point (Predicted)616.9 °C

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives containing pyrimidine rings can induce apoptosis in cancer cell lines such as A549 (lung cancer) and C6 (glioma) through mechanisms involving caspase activation and DNA synthesis inhibition .

Case Study: Anticancer Evaluation

A study synthesized various thiazole derivatives, revealing that certain compounds effectively inhibited tumor growth by promoting apoptotic pathways. While specific data on this compound is limited, its structural similarity to effective anticancer agents suggests potential efficacy in cancer treatment .

Antihypertensive Effects

The compound's structure suggests potential activity as an antihypertensive agent. Similar compounds, particularly those classified as 1,4-dihydropyridines, are known for their calcium channel-blocking properties, which can lead to reduced blood pressure levels. This mechanism involves the relaxation of vascular smooth muscle and decreased peripheral resistance.

Antimicrobial Activity

Preliminary investigations into related compounds have indicated antimicrobial properties. The sulfonamide group is known for its effectiveness against various bacterial strains, suggesting that this compound may exhibit similar effects. Specific studies would be required to confirm this activity against targeted pathogens.

Antimutagenic Properties

Some derivatives of pyrimidine compounds have demonstrated antimutagenic activities, potentially reducing the risk of mutations induced by environmental carcinogens. The exact mechanisms remain an area of active research but may involve the stabilization of DNA structures or the inhibition of mutagenic processes at the cellular level.

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